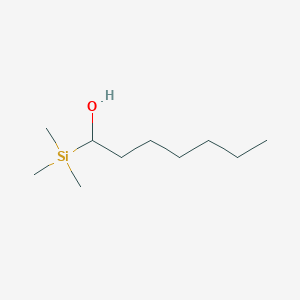
1-(Trimethylsilyl)heptan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)heptan-1-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-1-OL can be synthesized through multiple-step organic synthesis. One common method involves the reaction of heptanal with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the trimethylsilyl ether, which is then reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trimethylsilyl)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various alcohol derivatives.
Substitution: Results in compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)heptan-1-OL involves its ability to act as a protecting group for alcohols. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites. This protection is achieved through the formation of a stable silyl ether bond, which can be removed under specific conditions to regenerate the original alcohol .
Comparación Con Compuestos Similares
1-Heptanol: A linear alcohol with similar properties but lacks the trimethylsilyl group.
Trimethylsilyl Ethanol: Another silyl-protected alcohol with a shorter carbon chain.
Trimethylsilyl Methanol: A simpler silyl-protected alcohol with only one carbon atom.
Uniqueness: 1-(Trimethylsilyl)heptan-1-OL is unique due to its longer carbon chain and the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other silyl-protected alcohols. This makes it particularly valuable in complex organic syntheses and industrial applications .
Propiedades
Número CAS |
66235-29-8 |
|---|---|
Fórmula molecular |
C10H24OSi |
Peso molecular |
188.38 g/mol |
Nombre IUPAC |
1-trimethylsilylheptan-1-ol |
InChI |
InChI=1S/C10H24OSi/c1-5-6-7-8-9-10(11)12(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
CCAFRPGYTMFFCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















